molecular formula C28H18Cl2N6 B11682836 5-amino-3-{(Z)-1-cyano-2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile

5-amino-3-{(Z)-1-cyano-2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B11682836
M. Wt: 509.4 g/mol
InChI Key: RFBTUKRLSOJBMC-XDHOZWIPSA-N
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Description

5-amino-3-{(Z)-1-cyano-2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Preparation Methods

The synthesis of 5-amino-3-{(Z)-1-cyano-2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile involves multiple stepsThe reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve optimizing these conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

5-amino-3-{(Z)-1-cyano-2-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]ethenyl}-1-phenyl-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as a kinase inhibitor, which could be useful in cancer research.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain kinases by binding to their active sites, thereby blocking their activity. This can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar compounds include other aminopyrazoles and indole derivatives. For example:

Properties

Molecular Formula

C28H18Cl2N6

Molecular Weight

509.4 g/mol

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]ethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C28H18Cl2N6/c29-21-11-10-18(25(30)13-21)16-35-17-20(23-8-4-5-9-26(23)35)12-19(14-31)27-24(15-32)28(33)36(34-27)22-6-2-1-3-7-22/h1-13,17H,16,33H2/b19-12+

InChI Key

RFBTUKRLSOJBMC-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CN(C4=CC=CC=C43)CC5=C(C=C(C=C5)Cl)Cl)/C#N)C#N)N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CN(C4=CC=CC=C43)CC5=C(C=C(C=C5)Cl)Cl)C#N)C#N)N

Origin of Product

United States

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